Ethyl 2-(4-nitrophenyl)hexanoate

Description

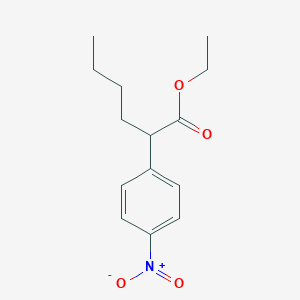

Ethyl 2-(4-nitrophenyl)hexanoate is an ester derivative characterized by a hexanoate backbone substituted at the second carbon with a 4-nitrophenyl group.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

ethyl 2-(4-nitrophenyl)hexanoate |

InChI |

InChI=1S/C14H19NO4/c1-3-5-6-13(14(16)19-4-2)11-7-9-12(10-8-11)15(17)18/h7-10,13H,3-6H2,1-2H3 |

InChI Key |

KZHQCOYZQCOWDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The nitro group in ethyl 2-(4-nitrophenyl)hexanoate distinguishes it from other esters in the following ways:

Key Observations :

Physicochemical Properties

While quantitative data for this compound is absent in the evidence, comparisons can be inferred:

Supporting Evidence :

- Ethyl hexanoate’s volatility is influenced by molecular interactions; for example, phenolic compounds like gallic acid can either enhance or reduce its headspace concentration depending on hydrophobicity .

- Nitroaromatic compounds typically exhibit higher melting points and lower volatility than simple esters .

Ethyl Hexanoate in Fermentation and Flavors:

- Food and Beverages: Dominant in Chinese liquors (2,221 mg/L ), cheeses (correlated with sweet/fruity notes ), and strawberries .

- Synthesis Pathways : Produced by yeast enzymes (e.g., Eeb1 in Saccharomyces cerevisiae ).

This compound:

- Synthetic Applications : Likely used in pharmaceuticals or agrochemicals due to the nitro group’s reactivity (e.g., as a precursor in nitro-reduction reactions).

Interaction with Matrices and Stability

- Ethyl Hexanoate: Sensitive to processing conditions (e.g., pasteurization ) and matrix interactions (e.g., reduced volatility with anthocyanins ).

- This compound: Expected to exhibit greater stability in harsh chemical environments due to the nitro group’s electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.